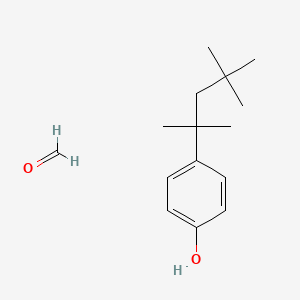

Formaldehyde;4-(2,4,4-trimethylpentan-2-yl)phenol

Description

Properties

IUPAC Name |

formaldehyde;4-(2,4,4-trimethylpentan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O.CH2O/c1-13(2,3)10-14(4,5)11-6-8-12(15)9-7-11;1-2/h6-9,15H,10H2,1-5H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBRIXADXGMHVMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)O.C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26678-93-3 | |

| Record name | Formaldehyde, polymer with 4-(1,1,3,3-tetramethylbutyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26678-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10924925 | |

| Record name | Formaldehyde--4-(2,4,4-trimethylpentan-2-yl)phenol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10924925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid; Pellets or Large Crystals | |

| Record name | Formaldehyde, polymer with 4-(1,1,3,3-tetramethylbutyl)phenol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

26678-93-3, 124765-80-6 | |

| Record name | Formaldehyde, polymer with 4-(1,1,3,3-tetramethylbutyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026678933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formaldehyde, polymer with 4-(1,1,3,3-tetramethylbutyl)phenol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formaldehyde--4-(2,4,4-trimethylpentan-2-yl)phenol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10924925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Formaldehyde, polymer with 4-(1,1,3,3-tetramethylbutyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of formaldehyde;4-(2,4,4-trimethylpentan-2-yl)phenol primarily involves the polymerization of formaldehyde with the substituted phenol. The key features of this process include:

Polymerization Reaction: The reaction proceeds via the condensation polymerization of formaldehyde with 4-(2,4,4-trimethylpentan-2-yl)phenol. This process forms a polymeric network where formaldehyde acts as a bridging unit linking phenol moieties.

Catalysts: The polymerization is catalyzed either by acidic or basic catalysts. Acid catalysts typically include mineral acids like hydrochloric acid or sulfuric acid, while base catalysts could be alkali hydroxides (e.g., sodium hydroxide). The choice of catalyst influences polymer structure and molecular weight.

-

- Temperature: The reaction is usually conducted under controlled elevated temperatures to optimize polymer growth without degradation. Typical temperatures range from 50°C to 120°C.

- pH Control: Maintaining the pH in acidic or basic range is critical to control the polymerization rate and molecular weight distribution.

- Solvent: The reaction may be carried out in aqueous or organic solvents depending on the desired polymer properties.

Molecular Weight Control: By adjusting the molar ratio of formaldehyde to phenol and the catalyst concentration, the molecular weight and branching of the polymer can be precisely controlled.

Industrial Production Methods

In industrial settings, the synthesis is scaled up using continuous or batch reactors with the following features:

Continuous Reactor Systems: Reactants (formaldehyde and 4-(2,4,4-trimethylpentan-2-yl)phenol) are continuously fed into a reactor vessel along with the catalyst. The reaction mixture is maintained at a controlled temperature and pH to ensure consistent polymerization.

Process Control: Parameters such as feed rates, temperature, pH, and reaction time are closely monitored and adjusted to maintain product quality and yield.

Purification: After polymerization, the product undergoes purification steps to remove unreacted monomers, catalyst residues, and by-products. This can include filtration, washing, and drying.

Final Form: The polymer is typically isolated as pellets or large crystals suitable for further industrial applications.

Detailed Synthesis Routes and Procedure Examples

Although specific step-by-step experimental procedures are proprietary in industrial contexts, the general synthetic route can be summarized as follows:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 4-(2,4,4-trimethylpentan-2-yl)phenol (if not commercially available) | Friedel-Crafts alkylation of phenol with 2,4,4-trimethylpentan-2-yl chloride or equivalent | Requires Lewis acid catalyst such as AlCl3 |

| 2 | Polymerization with formaldehyde | Mix 4-(2,4,4-trimethylpentan-2-yl)phenol and formaldehyde in aqueous or organic solvent | Acidic or basic catalyst, temperature 50–120°C, pH controlled |

| 3 | Polymer growth and crosslinking | Maintain reaction conditions for desired polymer chain length | Reaction time varies from 1 to several hours |

| 4 | Purification | Filtration, washing with solvents, drying | Removes impurities and unreacted monomers |

Research Findings and Data Analysis

Catalyst Influence: Studies show that acidic catalysis leads to more branched polymers with higher crosslink density, while basic catalysis favors linear polymer chains with lower molecular weight distribution.

Temperature Effects: Higher temperatures accelerate polymerization but may cause side reactions such as oxidation or degradation of phenol moieties.

Molecular Characterization: The polymer’s molecular weight typically ranges from several thousand to tens of thousands Daltons, depending on reaction parameters.

Chemical Stability: The polymer exhibits stability under normal storage conditions but can be oxidized or reduced chemically to modify properties.

Comparative Data Table: Polymerization Parameters

| Parameter | Acid-Catalyzed Polymerization | Base-Catalyzed Polymerization | Notes |

|---|---|---|---|

| Catalyst Type | Mineral acids (HCl, H2SO4) | Alkali hydroxides (NaOH, KOH) | Influences polymer branching |

| Temperature Range | 60–110°C | 50–100°C | Higher temperatures may cause degradation |

| pH Range | 1–3 | 10–13 | Critical for polymer structure |

| Reaction Time | 1–4 hours | 1–3 hours | Longer times increase molecular weight |

| Molecular Weight Range | 10,000–50,000 Da | 5,000–30,000 Da | Acidic conditions favor higher MW |

| Polymer Form | Crosslinked resin | Linear polymer | Affects solubility and mechanical properties |

Retrosynthesis and AI-Predicted Routes

Chemical Reactions Analysis

Types of Reactions

Formaldehyde;4-(2,4,4-trimethylpentan-2-yl)phenol undergoes various chemical reactions, including:

Oxidation: The polymer can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the polymer’s structure and properties.

Substitution: The polymer can undergo substitution reactions where specific functional groups are replaced with others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Various reagents, depending on the desired substitution, are used under appropriate conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the polymer, and substituted polymers with different functional groups .

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Precursor for Polymer Synthesis : This compound serves as a precursor in the synthesis of complex polymers and materials. Its unique structure allows for the development of specialized polymers with tailored properties.

2. Biology

- Biological Assays : The polymer is utilized in various biological assays due to its stability and reactivity. It can interact with biological molecules, altering their structure and function, which is crucial for experimental designs.

3. Medicine

- Drug Delivery Systems : It finds applications in drug delivery systems where controlled release of therapeutic agents is essential. The polymer's properties allow it to encapsulate drugs effectively.

- Medical Devices : The compound is also used in the manufacture of medical devices, contributing to their biocompatibility and functionality.

Industrial Applications

1. Adhesives and Coatings

- Phenolic Resins : A significant application of 4-tert-octylphenol is in the production of phenolic resins. These resins are widely used in adhesives and coatings due to their excellent thermal stability and mechanical strength .

- Rubber Processing : The compound plays a role in rubber processing, particularly in tire manufacturing, where its properties enhance durability and performance .

2. Surfactants

- Emulsifiers and Detergents : As a surfactant, 4-tert-octylphenol is used in detergents and industrial cleaners. Its ability to reduce surface tension makes it effective for emulsifying oils and other substances .

- Agricultural Chemicals : It serves as an intermediate in the production of agrochemicals, including herbicides that benefit from its surfactant properties .

Environmental Considerations

Despite its widespread use, 4-tert-octylphenol has raised environmental concerns due to its persistence and potential toxicity. Studies indicate that it can accumulate in aquatic environments and may disrupt endocrine systems in wildlife . Regulatory agencies have imposed restrictions on its use due to these concerns.

Case Studies

- Phenolic Resin Production : A study highlighted the efficiency of using 4-tert-octylphenol in producing phenolic resins for automotive applications. The resins demonstrated superior heat resistance compared to traditional formulations .

- Drug Delivery Systems : Research on drug encapsulation revealed that polymers derived from formaldehyde; 4-(2,4,4-trimethylpentan-2-yl)phenol improved the release profile of anticancer drugs compared to conventional carriers, enhancing therapeutic efficacy while reducing side effects.

Mechanism of Action

The mechanism by which formaldehyde, polymer with 4-(1,1,3,3-tetramethylbutyl)phenol exerts its effects involves interactions with specific molecular targets and pathways. The polymer can interact with various biological molecules, altering their structure and function. These interactions can lead to changes in cellular processes and pathways, resulting in the desired effects .

Comparison with Similar Compounds

Similar Compounds

Phenol-formaldehyde resin: A similar polymer formed by the reaction of phenol with formaldehyde.

Tyloxapol: A polymer formed by the reaction of 4-(1,1,3,3-tetramethylbutyl)phenol with formaldehyde and oxirane.

Uniqueness

Formaldehyde;4-(2,4,4-trimethylpentan-2-yl)phenol is unique due to the presence of the 4-(1,1,3,3-tetramethylbutyl)phenol moiety, which imparts specific chemical and physical properties to the polymer. This makes it suitable for applications where other similar polymers may not be effective .

Biological Activity

Formaldehyde; 4-(2,4,4-trimethylpentan-2-yl)phenol, also known as 2-(2,4,4-trimethylpentan-2-yl)phenol, is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Chemical Formula : C15H24O2

- Molecular Weight : 236.36 g/mol

- CAS Number : 37604-36-7

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it exhibits inhibitory effects on specific enzymes, particularly malate dehydrogenases (MDH1 and MDH2). The structure-activity relationship (SAR) studies have shown that modifications to the phenolic ring and alkyl side chains significantly influence its inhibitory potency.

Enzyme Inhibition

In a study evaluating the inhibition of MDH enzymes, several derivatives of the compound were synthesized and tested. The results indicated that certain modifications enhanced the inhibitory activity:

- Compound 5a : Exhibited moderate MDH1 inhibition (IC50 = 6.18 μM) and stronger MDH2 inhibition (IC50 = 1.5 μM).

- Compound 5d : Showed improved dual inhibition against both MDH1 and MDH2 with IC50 values of 0.94 μM and 1.24 μM respectively .

Case Studies

Several studies have explored the biological implications of this compound:

- MDH Inhibition :

- Toxicological Assessments :

- Polymerization Behavior :

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of Formaldehyde; 4-(2,4,4-trimethylpentan-2-yl)phenol:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing derivatives of 4-(2,4,4-trimethylpentan-2-yl)phenol in organic chemistry?

- Methodology : Utilize nucleophilic aromatic substitution (SNAr) reactions under basic conditions. For example, reacting 4-(2,4,4-trimethylpentan-2-yl)phenol with electron-deficient aromatic systems (e.g., diketopyrrolopyrrole derivatives) in the presence of Cs₂CO₃ as a base can yield disubstituted products (63% yield reported) . Optimize solvent polarity (e.g., DMF or THF) and reaction time to minimize side products.

Q. How can researchers confirm the structural integrity of formaldehyde-phenol copolymers incorporating 4-(2,4,4-trimethylpentan-2-yl)phenol?

- Methodology : Combine spectroscopic and chromatographic techniques:

- NMR : Analyze proton and carbon shifts to verify phenolic group integration and formaldehyde crosslinking .

- Mass Spectrometry (MS) : Use high-resolution MS (e.g., ESI-TOF) to confirm molecular weight and fragmentation patterns .

- Gel Permeation Chromatography (GPC) : Determine molecular weight distribution and polydispersity indices .

Q. What safety protocols are critical when handling formaldehyde and alkylphenol derivatives in laboratory settings?

- Methodology :

- Ventilation : Use fume hoods to mitigate formaldehyde vapor exposure (TLV: 0.3 ppm) .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Waste Disposal : Neutralize formaldehyde residues with ammonium bicarbonate before disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to control the molecular weight of formaldehyde-alkylphenol copolymers?

- Methodology :

- Stoichiometric Control : Adjust the formaldehyde-to-phenol molar ratio (e.g., 1.5:1 to 2:1) to balance crosslinking and linear chain growth .

- Catalytic Systems : Test acidic (e.g., HCl) or basic (e.g., NaOH) catalysts to modulate polymerization rates.

- Temperature Gradients : Perform stepwise heating (e.g., 60°C for initiation, 80°C for propagation) to avoid premature gelation .

Q. How should researchers address discrepancies in reported bioactivities (e.g., antioxidative vs. inactive) of 4-(2,4,4-trimethylpentan-2-yl)phenol isolates?

- Methodology :

- Purity Assessment : Validate compound purity (>95%) via HPLC with UV detection (λ = 280 nm for phenolic groups) .

- Assay Standardization : Replicate bioactivity tests (e.g., DPPH radical scavenging) under controlled conditions (pH, temperature, solvent) .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., methylated or halogenated derivatives) to isolate functional group contributions .

Q. What advanced techniques characterize the thermal degradation pathways of phenol-formaldehyde resins containing branched alkylphenols?

- Methodology :

- Thermogravimetric Analysis (TGA) : Monitor mass loss profiles under nitrogen/air to identify decomposition stages (e.g., formaldehyde release at 200–300°C) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze volatile degradation products (e.g., CO, methane) to map degradation mechanisms .

- Dynamic Mechanical Analysis (DMA) : Measure resin viscoelasticity changes under thermal stress to correlate structural stability with crosslink density .

Data Contradiction Analysis

Q. How to resolve conflicting crystallographic data for formaldehyde-alkylphenol adducts?

- Methodology :

- SHELX Refinement : Use SHELXL for high-resolution crystallographic refinement, ensuring proper treatment of twinning and disorder .

- Cross-Validation : Compare results with alternative software (e.g., Olex2 or Phenix) to identify systematic errors .

- Supplementary Spectroscopy : Validate crystal structures with solid-state NMR or FTIR to confirm hydrogen-bonding networks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.